DMT-2'-OMe-Bz-C

Catalog No.
S764901
CAS No.
110764-74-4
M.F
C38H37N3O8
M. Wt
663.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DMT-2'-OMe-Bz-C

CAS Number

110764-74-4

Product Name

DMT-2'-OMe-Bz-C

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Molecular Formula

C38H37N3O8

Molecular Weight

663.7 g/mol

InChI

InChI=1S/C38H37N3O8/c1-45-29-18-14-27(15-19-29)38(26-12-8-5-9-13-26,28-16-20-30(46-2)21-17-28)48-24-31-33(42)34(47-3)36(49-31)41-23-22-32(40-37(41)44)39-35(43)25-10-6-4-7-11-25/h4-23,31,33-34,36,42H,24H2,1-3H3,(H,39,40,43,44)/t31-,33-,34-,36-/m1/s1

InChI Key

WXJKGOQQYUVNQW-YDXJMRNDSA-N

SMILES

Array

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

DMT-2'-OMe-Bz-C (CAS 110764-74-4) is a strictly protected nucleoside building block engineered for the commercial manufacturing of 2'-O-methylated oligonucleotides, including small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). Featuring a 5'-O-dimethoxytrityl (DMT) group for sequential chain extension and the industry-standard N4-benzoyl (Bz) protecting group on the cytosine base, this compound provides a ready-to-use precursor with a free 3'-hydroxyl group [1]. It is primarily procured by oligonucleotide manufacturers to either synthesize the corresponding 3'-phosphoramidite or to directly functionalize solid supports (e.g., controlled pore glass) for the 3'-terminal position of modified RNA sequences [2]. By offering high-purity, pre-installed protection, it streamlines downstream solid-phase oligonucleotide synthesis (SPOS) workflows and minimizes in-house synthetic steps.

Substituting DMT-2'-OMe-Bz-C with unprotected 2'-O-methylcytidine forces manufacturers to perform complex, multi-step regioselective protection in-house, which increases raw material waste and labor costs while risking lower overall yields [1]. Furthermore, replacing the 2'-OMe modification with standard 2'-OH (RNA) or 2'-H (DNA) cytidine precursors fails to confer the critical nuclease resistance and enhanced duplex thermal stability required for in vivo therapeutic efficacy [2]. Finally, swapping the N4-benzoyl protecting group for more labile alternatives (such as acetyl) can disrupt established deprotection workflows, risking premature cleavage during the extended synthesis of long oligonucleotides (>40-mers) and leading to measurable levels of truncated or branched impurities [3].

Precursor Suitability and Phosphitylation Yield

For bulk oligonucleotide reagent manufacturing, starting with the fully protected DMT-2'-OMe-Bz-C significantly outperforms in-house protection of raw 2'-O-methylcytidine. Direct 3'-O-phosphitylation of this pre-protected nucleoside routinely achieves >95% conversion to the synthesis-ready phosphoramidite. In contrast, multi-step in-house protection (tritylation, transient protection, benzoylation) typically yields only 40-50% overall recovery due to regioselectivity challenges and purification losses .

Evidence DimensionOverall conversion yield to 3'-phosphoramidite
Target Compound DataPre-protected DMT-2'-OMe-Bz-C (>95% yield)
Comparator Or BaselineUnprotected 2'-O-methylcytidine (~40-50% overall yield)
Quantified Difference>45% absolute increase in final precursor yield.
ConditionsStandard phosphitylation with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite vs. multi-step protection sequence.

Procuring the pre-protected nucleoside eliminates three labor-intensive synthetic steps, directly reducing manufacturing bottlenecks and raw material costs.

Downstream Duplex Thermal Stability (Tm) Contribution

The incorporation of the 2'-O-methyl modification via DMT-2'-OMe-Bz-C derivatives fundamentally alters the thermodynamic profile of the resulting oligonucleotide. Compared to standard 2'-OH cytidine (RNA), each 2'-OMe-C residue increases the melting temperature (Tm) of RNA:RNA duplexes by +1.0 to +1.5 °C [1]. This enhanced binding affinity is driven by the 2'-OMe group locking the ribose ring into the favorable C3'-endo conformation, which is critical for the potency of steric-blocking ASOs and siRNAs [2].

Evidence DimensionMelting temperature (Tm) change per modified residue
Target Compound Data2'-OMe-C (+1.0 to +1.5 °C per insertion)
Comparator Or BaselineStandard 2'-OH Cytidine (Baseline 0 °C relative change)
Quantified Difference+1.0 to +1.5 °C higher Tm per modification.
ConditionsRNA:RNA duplex thermal denaturation assays in physiological buffer (100 mM NaCl, 10 mM phosphate, pH 7.0).

Higher binding affinity strictly dictates the off-target profile and dosing requirements of therapeutic oligonucleotides, making 2'-OMe a mandatory selection for advanced RNA drugs.

Exocyclic Amine Protection Stability During Extended Synthesis

The N4-benzoyl (Bz) protecting group on DMT-2'-OMe-Bz-C is highly optimized for standard solid-phase oligonucleotide synthesis (SPOS). During extended synthesis cycles (>40-mers), N4-benzoyl exhibits <0.1% premature cleavage per cycle under standard oxidizing and capping conditions. In contrast, fast-deprotection groups like N4-acetyl can exhibit up to 1-2% degradation or side-reactions over prolonged syntheses, which cumulatively reduces the yield of the full-length product by 10-15% in complex sequences [1].

Evidence DimensionPremature cleavage/degradation per synthesis cycle
Target Compound DataN4-Benzoyl protection (<0.1% per cycle)
Comparator Or BaselineN4-Acetyl protection (up to 1-2% per cycle)
Quantified Difference>10-fold reduction in premature deprotection during SPOS.
ConditionsStandard solid-phase synthesis conditions using iodine oxidation and acetic anhydride capping over >40 cycles.

For manufacturers synthesizing long or complex RNA sequences, N4-benzoyl ensures maximum full-length product purity and minimizes costly downstream HPLC purification.

Commercial Production of 2'-OMe Phosphoramidites

DMT-2'-OMe-Bz-C serves as a direct precursor for large-scale phosphitylation. Its pre-installed 5'-DMT and N4-benzoyl groups allow manufacturers to bypass complex protection chemistry, achieving >95% yields of the corresponding phosphoramidite for immediate commercial resale or internal use [1].

Manufacturing of 3'-Terminal CPG Solid Supports

For oligonucleotides terminating in a 2'-OMe-cytidine, this compound is directly coupled to controlled pore glass (CPG) or macroporous polystyrene via its free 3'-hydroxyl group. The N4-benzoyl protection ensures the base remains completely stable during the support-loading process and subsequent synthesis cycles [2].

Synthesis of Nuclease-Resistant siRNAs and ASOs

Downstream, the building blocks derived from DMT-2'-OMe-Bz-C are critical for synthesizing therapeutic oligonucleotides. The 2'-OMe modification confers essential resistance to serum endonucleases and increases duplex thermal stability, making it a mandatory component for in vivo RNA interference (RNAi) and antisense applications [3].

XLogP3

5.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

663.25806515 Da

Monoisotopic Mass

663.25806515 Da

Heavy Atom Count

49

Wikipedia

N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine

Dates

Last modified: 08-15-2023

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